
4-(2-Bromoethoxy)benzaldehyde synonyms and
alternative names

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-(2-Bromoethoxy)benzaldehyde

Cat. No.: B1266921 Get Quote

Technical Guide: 4-(2-
Bromoethoxy)benzaldehyde
An In-depth Overview of Synonyms, Chemical Properties, and Synthetic Methodologies for

Researchers, Scientists, and Drug Development Professionals.

Introduction
4-(2-Bromoethoxy)benzaldehyde is an aromatic organic compound that serves as a valuable

bifunctional intermediate in synthetic organic chemistry. Featuring a reactive aldehyde group

and a bromoethoxy moiety, it is a key building block for the synthesis of more complex

molecules, including pharmaceutical agents and materials science components. The aldehyde

functionality allows for a wide range of transformations such as reductive amination, Wittig

reactions, and condensations, while the bromoethoxy group is ideal for introducing an ethyl

linker via nucleophilic substitution reactions. This guide provides a comprehensive overview of

its nomenclature, chemical identifiers, physical properties, and detailed protocols for its

synthesis and characterization.

Chemical Identity and Nomenclature
The systematic identification of a chemical compound is critical for reproducibility in research

and development. 4-(2-Bromoethoxy)benzaldehyde is known by several alternative names

and is cataloged under various chemical registry numbers.
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Synonyms and Alternative Names:

4-(2-bromoethoxy)benzaldehyde

Benzaldehyde, 4-(2-bromoethoxy)-

4-(2-Bromoethoxy)benzenecarbaldehyde[1]

4-(2-BROMOETHOXY)BENZENECARBOXALDEHYDE

4-[2-bromoethoxy]benzaldehyde

Quantitative Data and Physical Properties
The following table summarizes the key chemical identifiers and physical properties of 4-(2-
Bromoethoxy)benzaldehyde.
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Property Value Source

IUPAC Name
4-(2-

bromoethoxy)benzaldehyde
PubChem[1]

CAS Number 52191-15-8 Sigma-Aldrich

Molecular Formula C₉H₉BrO₂ PubChem[1]

Molecular Weight 229.07 g/mol PubChem[1]

Appearance
Colorless to pale yellow liquid

or solid
CymitQuimica[2]

Melting Point

58-60 °C (for the related

compound 4-

Bromobenzaldehyde)

AD PHARMACHEM[3]

Solubility

Soluble in organic solvents

(e.g., ethanol, ether,

chloroform); slightly soluble in

water.

AD PHARMACHEM[3]

InChI Key
XFHTVCMRNSBQCF-

UHFFFAOYSA-N
Sigma-Aldrich

PubChem CID 262706 PubChem[1]

Note: The melting point provided is for the structurally similar compound 4-

Bromobenzaldehyde, as a specific value for 4-(2-Bromoethoxy)benzaldehyde is not

consistently reported. The physical state depends on purity and ambient temperature.

Logical Relationships of Identifiers
The various names and registry numbers all refer to the same unique molecular structure. The

diagram below illustrates this relationship, with the core chemical entity defined by its structure

and InChIKey, and the other identifiers serving as labels.
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Core Chemical Entity

Nomenclature & Identifiers

C₁=CC(=CC=C₁C=O)OCCBr

InChIKey:
XFHTVCMRNSBQCF-UHFFFAOYSA-N

IUPAC Name:
4-(2-Bromoethoxy)benzaldehyde

defines

CAS Number:
52191-15-8

registers

PubChem CID:
262706

is cataloged as

Synonym:
4-(2-Bromoethoxy)benzenecarbaldehyde

is alternative to

Click to download full resolution via product page

Fig. 1: Relationship between chemical structure and identifiers.

Experimental Protocols
The following sections detail common experimental procedures for the synthesis and structural

confirmation of 4-(2-Bromoethoxy)benzaldehyde.

Protocol 1: Synthesis via Williamson Ether Synthesis
This protocol describes a general method for synthesizing 4-(2-Bromoethoxy)benzaldehyde
from 4-hydroxybenzaldehyde and 1,2-dibromoethane in the presence of a base.

Materials:
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4-hydroxybenzaldehyde

1,2-dibromoethane (excess)

Anhydrous potassium carbonate (K₂CO₃)

Acetone or Acetonitrile (anhydrous)

Dichloromethane (DCM) or Ethyl acetate

Saturated sodium bicarbonate solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Deionized water

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq),

and anhydrous acetone or acetonitrile.

Addition of Reagent: Add 1,2-dibromoethane (5.0-10.0 eq, used in excess to minimize

dialkylation) to the stirring suspension.

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Workup: After cooling to room temperature, filter the mixture to remove the potassium

carbonate and other inorganic salts. Wash the filter cake with a small amount of acetone or

the reaction solvent.

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator

to remove the solvent and excess 1,2-dibromoethane.
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Extraction: Dissolve the resulting residue in dichloromethane or ethyl acetate. Wash the

organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: Purify the crude product by column chromatography on silica gel or by

recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure 4-
(2-Bromoethoxy)benzaldehyde.

Reaction Preparation Reaction Workup & Purification

Combine 4-hydroxybenzaldehyde,
K₂CO₃, and solvent

Add excess
1,2-dibromoethane

Reflux for
12-24h Monitor via TLC Filter and concentrateReaction complete Liquid-liquid extraction Dry and concentrate Purify (Chromatography

or Recrystallization)

Click to download full resolution via product page

Fig. 2: Workflow for the synthesis of 4-(2-Bromoethoxy)benzaldehyde.

Protocol 2: General Method for Structural
Characterization
To confirm the identity and purity of the synthesized product, a combination of spectroscopic

techniques is employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): Dissolve a small sample (5-10 mg) in a deuterated solvent (e.g.,

CDCl₃).

Expected Signals: An aldehyde proton singlet (~9.8-10.0 ppm), aromatic protons in the

para-substituted region (~6.9-7.8 ppm, appearing as two doublets), and two triplets

corresponding to the -O-CH₂- and -CH₂-Br protons of the ethoxy group (~3.6 ppm and

~4.3 ppm, respectively).
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¹³C NMR (Carbon NMR): Use the same sample to acquire a ¹³C spectrum.

Expected Signals: A carbonyl carbon (~190 ppm), aromatic carbons (~114-164 ppm), and

two aliphatic carbons for the ethoxy group (~30 ppm and ~68 ppm).[4]

2. Infrared (IR) Spectroscopy:

Acquire the IR spectrum of a thin film of the sample (if liquid) or as a KBr pellet (if solid).

Expected Bands: A strong carbonyl (C=O) stretch for the aldehyde at ~1700 cm⁻¹, C-H

stretches for the aldehyde (~2720 and ~2820 cm⁻¹), aromatic C=C stretches (~1600 and

~1500 cm⁻¹), and a C-O ether stretch (~1250 cm⁻¹).

3. Mass Spectrometry (MS):

Analyze the sample using a technique such as Electrospray Ionization (ESI) or Gas

Chromatography-Mass Spectrometry (GC-MS).

Expected Result: The mass spectrum should show a molecular ion peak [M]⁺ or a

pseudomolecular ion peak [M+H]⁺ corresponding to the molecular weight of the

compound (229.07 g/mol ). The isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in

~1:1 ratio) should be clearly visible for the molecular ion.
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Fig. 3: General workflow for chemical structure characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [4-(2-Bromoethoxy)benzaldehyde synonyms and
alternative names]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266921#4-2-bromoethoxy-benzaldehyde-
synonyms-and-alternative-names]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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